molecular formula C6H10Cl2 B093037 trans-1,4-Dichlorocyclohexane CAS No. 16890-91-8

trans-1,4-Dichlorocyclohexane

Cat. No. B093037
CAS RN: 16890-91-8
M. Wt: 153.05 g/mol
InChI Key: WQTINZDWAXJLGH-UHFFFAOYSA-N
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Description

trans-1,4-Dichlorocyclohexane is a chemical compound that is part of the cyclohexane family, characterized by the presence of two chlorine atoms attached to the carbon atoms at the 1 and 4 positions of the cyclohexane ring. The molecule can exist in different conformations, with the chlorine atoms either in equatorial (ee) or axial (aa) positions, which can influence its physical properties and reactivity .

Synthesis Analysis

The synthesis of trans-1,4-dichlorocyclohexane is not directly described in the provided papers. However, related compounds such as trans-1,4-diphosphacyclohexanes have been synthesized through stereospecific intramolecular coupling reactions, which could potentially be adapted for the synthesis of trans-1,4-dichlorocyclohexane . Additionally, the synthesis of other cyclohexane derivatives, such as trans-1,2-diindenylcyclohexane, involves reactions with indenylsodium, indicating that organometallic chemistry could be a viable route for the synthesis of substituted cyclohexanes .

Molecular Structure Analysis

The molecular structure of trans-1,4-dichlorocyclohexane has been studied using electron diffraction and ab initio calculations. The molecule exists as a mixture of ee and aa conformers, with the ee form having equatorially disposed chlorine atoms and the aa form having axially disposed chlorine atoms. The mole fraction of the ee form was determined to be 0.46, indicating a slightly higher prevalence of the aa form in the gaseous state at 105 °C . The bond lengths and angles of the molecule have been determined, providing insight into the molecular geometry and conformational preferences .

Chemical Reactions Analysis

The chemical reactions involving trans-1,4-dichlorocyclohexane are not explicitly detailed in the provided papers. However, the study of related compounds, such as trans-1,4-dicyanocyclohexane, suggests that the conformational dynamics of the molecule can affect its reactivity. The presence of different conformers (ee and aa) in solution and solid states can influence the outcome of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-1,4-dichlorocyclohexane are influenced by its conformational composition. The conformational equilibria of related dihalocyclohexanes have been determined, with the energy differences between conformers being approximately 200 cal/mole . The vibrational spectra of trans-1,4-dihalocyclohexanes, including trans-1,4-dichlorocyclohexane, have been recorded, providing information on the fundamental frequencies and the influence of conformation on the vibrational modes . The presence of different conformers also affects the molecule's interaction with light, as evidenced by the dichroic ratios of oriented polycrystalline films .

Scientific Research Applications

  • FT-Raman Spectroscopic Study : Huang, Leech, and Wang (2003) examined the conformational properties of DCC adsorbed in several zeolites, including siliceous ZSM-5, Na−Y, and siliceous Y. They found that DCC's conformational behavior depends on the zeolite framework structure, Si/Al ratio, and the charge-balancing cations, revealing how the molecule adapts in different adsorptive environments (Huang, Leech, & Wang, 2003).

  • Conformation and Vibrational Spectra : Woldbaek, Ellestad, Gustavsen, and Klaeboe (1980) analyzed the IR spectra of trans-1,4-chlorobromo- and trans-1,4-chloroiodocyclohexane. Their work contributes to understanding the conformational dynamics and spectral characteristics of DCC in different states, including solid, melt, and solution phases (Woldbaek et al., 1980).

  • Vibrational Spectra Study : Ellestad and Klaboe (1975) conducted a detailed study on the infrared and Raman spectra of trans-1,4-dichlorocyclohexane, contributing to the understanding of its molecular structure and behavior under various conditions, including high pressure and different temperatures (Ellestad & Klaboe, 1975).

  • Conformational Analysis : Wood and Woo (1967) investigated the conformational equilibria of trans-1,4-dibromo-, trans-1,4-dichloro-, and trans-1,4-bromochloro-cyclohexane by integrating axial and equatorial proton signals at low temperatures, thus contributing to the understanding of DCC's conformational preferences (Wood & Woo, 1967).

  • Gas-Phase Electron Diffraction Study : Richardson, Hedberg, and Wiberg (1999) used electron diffraction patterns from gaseous trans-1,4-dichlorocyclohexane, combined with ab initio molecular orbital calculations, to determine the structures of the ee and aa forms of the molecule. This study is significant for understanding the molecular structure and conformational composition of DCC in its gaseous state (Richardson, Hedberg, & Wiberg, 1999).

Safety And Hazards

Trans-1,4-Dichlorocyclohexane may cause irritation if it comes into contact with the skin or eyes, and may be harmful if inhaled or ingested . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,4-dichlorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTINZDWAXJLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878819, DTXSID50871267
Record name CYCLOHEXANE, 1,4-DICHLORO-, CIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dichlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,4-Dichlorocyclohexane

CAS RN

16890-91-8, 16749-11-4
Record name Cyclohexane, 1,4-dichloro-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOHEXANE, 1,4-DICHLORO-, CIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
OH Ellestad, P Klaboe - Journal of Molecular Structure, 1975 - Elsevier
The infrared and Raman spectra of trans-1,4-dichloro- and trans-1,4-di-bromocyclohexane were recorded in the region 4000-45 cm −1 as melts, as solutes in various solvents, as …
Number of citations: 23 www.sciencedirect.com
AD Richardson, K Hedberg… - The Journal of Physical …, 1999 - ACS Publications
Electron-diffraction patterns from gaseous trans-1,4-dichlorocyclohexane at a temperature of 105 C have been analyzed with the help of results from ab initio molecular orbital …
Number of citations: 14 pubs.acs.org
Y Huang, JH Leech, H Wang - The Journal of Physical Chemistry …, 2003 - ACS Publications
We have examined the conformational properties of trans-1,4-dichlorocyclohexane (DCC) adsorbed in several zeolites, including completely siliceous ZSM-5, Na−Y and siliceous Y, by …
Number of citations: 9 pubs.acs.org
VA Atkinson, O Hassel - ACTA CHEMICA SCANDINAVICA, 1959 - actachemscand.org
… The value actually obtained from cyclohexane (111.5), was used to calculate revised theoretical radial distribution curves for the two conformations of trans-1-4-dichlorocyclohexane. In …
Number of citations: 42 actachemscand.org
K Kozima, T Yoshino - Journal of the American Chemical Society, 1953 - ACS Publications
Conclusions It is evident from the foregoing analysis, that provided the steroid ring is substituted only at position 3, the absorption of these compounds between 850 and 1350 cm.-1 can …
Number of citations: 48 pubs.acs.org
EL Bennett, C Niemann - Journal of the American Chemical …, 1952 - ACS Publications
Crystalline Zra «s-4-chlorocyclohexanol has been prepared from cis-1, 4-epoxycyclohexane by reaction of the latter coin-pound with aqueous hydrochloric acid at 25. At higher …
Number of citations: 18 pubs.acs.org
T Woldbaek, OH Ellestad, JE Gustavsen… - Journal of Molecular …, 1980 - Elsevier
The IR spectra of trans-1,4-chlorobromo- and trans-1,4-chloroiodocyclohexane were recorded in the region 4000–30 cm −1 as solutes in various solvents, as KI and polyethylene …
Number of citations: 8 www.sciencedirect.com
PO Kvernberg, B Pedersen, C Rømming - Journal of molecular structure, 1998 - Elsevier
A new phase transition in the title compound is observed at 260 K by DSC and NMR. Furthermore, the phase stable between 260 K and 280 K is found to be triclinic and not monoclinic …
Number of citations: 5 www.sciencedirect.com
B Pedersen - Acta chemica Scandinavica. Series A. Physical …, 1988 - actachemscand.org
Molecular Motion of trans-1,4-Dichlorocyclohexane in the Page 1 Molecular Motion of trans-1,4-Dichlorocyclohexane in the Solid and in Solution Bjorn Pedersen Kjemisk lnstitutt, Universitetet i Oslo, Postboks …
Number of citations: 3 actachemscand.org
HT HORNTVEDT - Acta Chem. Scand. A, 1975 - actachemscand.org
The IR spectra of the three title compounds as liquids, in the solid state at—70 or—180 C and at ambient temperature under high pressure were recorded in the region 4000—200 cm" 1…
Number of citations: 0 actachemscand.org

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